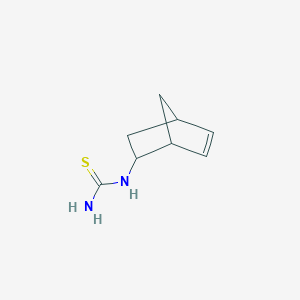

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

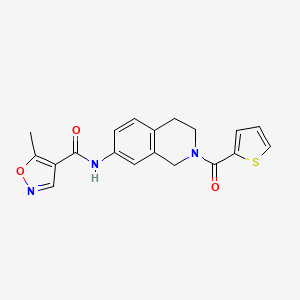

The compound “n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea” is a unique chemical with the linear formula C21H22N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide afforded a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .Molecular Structure Analysis

The molecular structure of this compound is complex and unique. The SMILES string representation of the molecule is O=C(NCC1C(C=C2)CC2C1)N(C3=CC=CC=C3)C4=CC=CC=C4 .Physical And Chemical Properties Analysis

The physical and chemical properties of “n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea” are not well-documented. The compound has a molecular formula of C21H22N2O and a CAS Number of 4114-76-5 .Wissenschaftliche Forschungsanwendungen

1. Organic Synthesis and Derivative Formation

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea and its derivatives have shown significant reactivity, making them useful in organic synthesis. For instance, N-Amino-endo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboximide has been utilized in oxidative aminoaziridination reactions, demonstrating its reactivity towards alkenes with electron-withdrawing groups and providing access to stable derivatives of N-aminoaziridine (Zibinsky et al., 2008). Additionally, the compound's ability to react with N-(2,3-epoxypropyl)arenesulfonamides to form amino alcohols with a norbornene fragment and a sulfonamide group has been explored, further showcasing its potential in synthetic chemistry (Kas’yan et al., 2009).

2. Photoreactive Polymer Development

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea derivatives have been used in the creation of photoreactive polymers. For instance, Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) demonstrated significant changes in its refractive index under UV irradiation due to the photo-Fries rearrangement. This property makes it suitable for optical applications such as waveguiding. Additionally, the photogeneration of aminoketone groups enhanced the chemical reactivity of the polymer, opening avenues for surface functionalization and photolithographic techniques (Griesser et al., 2009).

3. Catalytic Applications and Polymerization Processes

The reactivity of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea derivatives has also been harnessed in catalytic applications. For example, the insertion of various norbornene derivatives into the palladium−methyl bond was explored, proving relevant to metal-catalyzed addition polymerization of functionalized norbornenes (Kang & Sen, 2004).

Eigenschaften

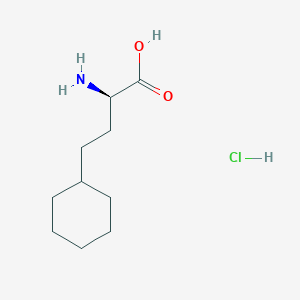

IUPAC Name |

2-bicyclo[2.2.1]hept-5-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGARRDHDRSGJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>25.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26727449 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Hydroxymethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]prop-2-en-1-one](/img/structure/B3011361.png)

![4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B3011366.png)

amine](/img/structure/B3011367.png)

![N-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3011371.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3011376.png)

![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3011380.png)

![4-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011382.png)

![(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3011384.png)